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Compound of Interest

Compound Name: 2-Acetylphenylboronic acid

Cat. No.: B057525

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-acetylphenyl)boronic acid, a
versatile molecule with significant potential in medicinal chemistry and drug development. This
document details its chemical properties, a robust synthesis protocol, and its emerging role as
a modulator of key cellular signaling pathways.

Chemical Identity and Properties

The IUPAC name for the compound is (2-acetylphenyl)boronic acid[1]. It is also commonly
known by synonyms such as 2-acetylbenzeneboronic acid[1]. A summary of its key
physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of (2-acetylphenyl)boronic acid
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Property Value Source

IUPAC Name (2-acetylphenyl)boronic acid [1]
2-Acetylbenzeneboronic Acid,

Synonyms ) ) [1]
B-(2-Acetylphenyl)boronic Acid

CAS Number 308103-40-4 [2]

Molecular Formula CsH9BOs3 [1]

Molecular Weight 163.97 g/mol [1]
White to yellow powder and/or ) o

Appearance Thermo Fisher Scientific
chunks

Purity >95% (via HPLC) Thermo Fisher Scientific

Storage Temperature

2-8°C under an inert

atmosphere

[2]

Soluble in organic solvents

Solubility
such as DMSO.
B(C1=CC=CC=C1C(=0)C)

SMILES [1]
(0)o
ZKAOVABYLXQUTI-

InChlKey [1]

UHFFFAOYSA-N

Synthesis of (2-acetylphenyl)boronic acid

A practical and scalable synthesis for (2-acetylphenyl)boronic acid has been developed,

proceeding via a protected intermediate to circumvent the reactivity of the acetyl group with

organometallic reagents. The overall workflow is depicted below.
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Step 1: Protection of Acetyl Group
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Synthesis workflow for (2-acetylphenyl)boronic acid.

This protocol is adapted from the method described by Chao et al. (2004) for the synthesis of
the ortho-isomer of acetylphenylboronic acid.

Step 1: Protection of 2-Bromoacetophenone
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» To a solution of 2-bromoacetophenone in toluene, add ethylene glycol (1.2 equivalents) and
a catalytic amount of p-toluenesulfonic acid.

o Reflux the mixture using a Dean-Stark apparatus to remove water.

» Monitor the reaction by thin-layer chromatography (TLC) until the starting material is
consumed.

e Upon completion, cool the reaction mixture and wash with saturated aqueous sodium
bicarbonate solution and then with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield 2-(2-bromophenyl)-2-methyl-1,3-dioxolane.

Step 2: Ortho-Lithiation and Borylation

o Dissolve the protected 2-bromoacetophenone from Step 1 in anhydrous tetrahydrofuran
(THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

e Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the temperature at
-78°C. Stir the mixture for 1 hour at this temperature to ensure complete lithium-halogen
exchange.

¢ To the resulting ortho-lithiated species, add triisopropyl borate (1.5 equivalents) dropwise,
again maintaining the temperature at -78°C.

» Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Deprotection

o Cool the reaction mixture in an ice bath and quench by the slow addition of 2M hydrochloric
acid (HCI).

« Stir the mixture vigorously for 2-3 hours at room temperature to effect the hydrolysis of the
boronic ester and the deprotection of the ketal.

o Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
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o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
» Filter and concentrate the solution under reduced pressure.

e The crude product can be purified by recrystallization or column chromatography to yield (2-
acetylphenyl)boronic acid as a white to off-white solid.

Biological Activity and Applications in Drug
Development

Phenylboronic acids are a class of compounds that have garnered significant interest in drug
discovery due to their unique ability to form reversible covalent bonds with diols, a moiety
present in many biological macromolecules such as sugars and serine proteases. While
specific quantitative inhibitory data for (2-acetylphenyl)boronic acid is not widely available in the
public domain, the inhibitory activities of closely related phenylboronic acid derivatives against
various enzymes highlight the potential of this class of compounds. Table 2 presents a
summary of the inhibitory constants (Ki) for some representative phenylboronic acids against

various enzymes.

Table 2: Inhibitory Activity of Selected Phenylboronic Acid Derivatives

Compound Target Enzyme Ki (uM) Reference
Phenylboronic acid KPC-2 B-lactamase 7.64 [3]
3-Nitrophenylboronic
] KPC-2 B-lactamase - [3]
acid
3-Azidomethylphenyl
. ) KPC-2 B-lactamase 2.3 [4]
boronic acid
3-Azidomethylphenyl
. ] AmpC B-lactamase 0.7 [4]
boronic acid
Compound 5 (a
] o KPC-2 B-lactamase 0.73 [4]
triazole derivative)
Compound 10a (a
AmpC (-lactamase 0.14 [4]

triazole derivative)
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Note: The data presented is for analogous compounds to illustrate the potential activity of this

chemical class. Specific testing of (2-acetylphenyl)boronic acid is required to determine its

precise inhibitory profile.

This protocol outlines a general procedure for determining the inhibitory activity of a compound

like (2-acetylphenyl)boronic acid against a target enzyme.

o Reagent Preparation:

[e]

Prepare a stock solution of (2-acetylphenyl)boronic acid in a suitable solvent (e.g.,
DMSO).

Prepare a series of dilutions of the inhibitor stock solution in assay buffer.

Prepare a solution of the target enzyme in assay buffer at a concentration that yields a
linear reaction rate over the desired time course.

Prepare a solution of the enzyme's substrate in assay buffer. The concentration of the
substrate will depend on the type of inhibition being investigated (typically at or near the
Michaelis constant, Km, for competitive inhibitors).

e Assay Procedure:

In a suitable microplate, add a small volume of each inhibitor dilution. Include a control
with solvent only (no inhibitor).

Add the enzyme solution to each well and incubate for a pre-determined time to allow for
inhibitor binding.

Initiate the enzymatic reaction by adding the substrate solution to all wells.

Monitor the reaction progress by measuring the change in absorbance or fluorescence
over time using a microplate reader. The wavelength and detection method will be specific
to the enzyme and substrate used.

e Data Analysis:

o Calculate the initial reaction velocity for each inhibitor concentration.
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o Plot the reaction velocity as a function of the inhibitor concentration.

o Determine the IC50 value, which is the concentration of the inhibitor that causes 50%
inhibition of the enzyme's activity, by fitting the data to a suitable dose-response curve.

Signaling Pathway Modulation

Research into phenylboronic acids has revealed their potential to modulate cellular signaling
pathways, particularly those involved in cancer cell migration and proliferation. Studies on
phenylboronic acid, a close structural analog of (2-acetylphenyl)boronic acid, have shown that
it can inhibit the activity of the Rho family of small GTPases. These proteins are critical
regulators of the actin cytoskeleton and are often dysregulated in metastatic cancers.

The Rho GTPase signaling pathway is a key regulator of cell motility. The inhibition of this
pathway by phenylboronic acid derivatives can lead to a reduction in the formation of stress
fibers and focal adhesions, which are essential for cell movement. A simplified representation
of the Rho GTPase signaling pathway and the potential point of inhibition by (2-
acetylphenyl)boronic acid is shown below.
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Proposed inhibition of the Rho GTPase signaling pathway.
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This guide provides a foundational understanding of (2-acetylphenyl)boronic acid for
professionals in research and drug development. The information presented on its synthesis,
potential biological activities, and interaction with cellular signaling pathways underscores its
promise as a valuable scaffold in the design of novel therapeutic agents. Further investigation
is warranted to fully elucidate its biological targets and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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